n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine
Overview
Description
n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine: is an organic compound that features a pyridine ring substituted with an amine group and a thiophene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carbaldehyde and 2-aminopyridine.
Formation of Intermediate: The 5-chlorothiophene-2-carbaldehyde undergoes a condensation reaction with 2-aminopyridine in the presence of a suitable base, such as sodium hydride, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the thiophene ring or the pyridine ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atom on the thiophene ring is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions that facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene or pyridine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may act on specific biological targets, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In the case of anticancer activity, it might induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
n-[(5-Bromothiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
n-[(5-Methylthiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with a methyl group instead of chlorine.
n-[(5-Fluorothiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-5-4-8(14-9)7-13-10-3-1-2-6-12-10/h1-6H,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSACOEMXJXFBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297893 | |
Record name | n-[(5-chlorothiophen-2-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90797-71-0 | |
Record name | NSC118986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[(5-chlorothiophen-2-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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